molecular formula C12H13FO2 B2516306 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1546169-71-4

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B2516306
CAS RN: 1546169-71-4
M. Wt: 208.232
InChI Key: JNEVIHKGYWUJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid" is a structurally complex molecule that incorporates a cyclopropane ring, a carboxylic acid group, and a substituted phenyl group. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and reactivity of related cyclopropane derivatives and fluorinated compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and deprotection steps . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid includes nucleophilic substitution and ester hydrolysis . These methods could potentially be adapted for the synthesis of "1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring and the spatial orientation of substituents. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including ring cleavage and substitution. The conversion of carboxylic esters into fluorinated ketones via ring cleavage of cyclopropanol intermediates has been demonstrated, with sulfinate salts serving as fluoroalkylating reagents . Additionally, cyclopropane-containing naphthyridine derivatives have been synthesized and reacted with nucleophiles like pyrrolidine and piperidine . These reactions highlight the versatility of cyclopropane derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid have been studied using microwave spectroscopy and quantum chemical calculations, revealing the existence of multiple conformers with different stabilities . These findings are important for predicting the behavior of "1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid" in various environments and its potential interactions with other molecules.

Scientific Research Applications

Synthesis Techniques

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid and related compounds have been the subject of various synthesis techniques to explore their structural and electronic properties. For instance, the synthesis of fluoro-analogs like 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by processes like Curtius rearrangement and oxidative cleavage, highlighting the complex chemistry of these compounds (Sloan & Kirk, 1997).

Structural and Conformational Studies

Extensive structural analyses, such as X-ray diffraction, have been conducted on cyclopropane derivatives to understand their molecular geometry, bond lengths, and angles. These studies provide insights into the orthorhombic crystal structures and the conformational dynamics influenced by substituents like the fluoro and methyl groups, which are crucial for designing compounds with desired chemical properties (Ries & Bernal, 1985).

Electronic and Geometric Similarity Studies

The comparison of geometric and electronic structures of cyclopropane carboxylates with arylalkanoates aids in understanding the influence of the cyclopropane ring on molecular properties. Such comparative studies are instrumental in the design and synthesis of new compounds with tailored electronic properties for specific applications (Tosi et al., 1982).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could act as an intermediate in the synthesis of other compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8-6-9(2-3-10(8)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVIHKGYWUJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2(CC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.